The compound is cataloged under the Chemical Abstracts Service with the number 1421473-74-6. It has been the subject of various studies due to its potential pharmacological applications, particularly in the development of new therapeutic agents.
The synthesis of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice (commonly using polar aprotic solvents), and time to ensure high yield and purity of the product .
The molecular structure of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be visualized using computational chemistry tools that provide insights into its three-dimensional conformation. Key features include:
The compound's structure can be represented using SMILES notation: COc1cccc(N2CC(C(=O)NCc3cc(-c4ccco4)n(C)n3)CC2=O)c1
, which reflects its intricate connectivity .
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can participate in various chemical reactions:
These reactions are crucial for modifying the compound for enhanced biological activity or for synthesizing derivatives with varied pharmacological properties .
Experimental studies would be necessary to elucidate the precise mechanism through which this compound exerts its biological effects .
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Formula | C21H22N4O4 |
Molecular Weight | 394.4 g/mol |
Density | Not available |
Melting Point | Not available |
Boiling Point | Not available |
Solubility | Depends on solvent |
These properties are essential for understanding how the compound behaves in different environments, influencing its application in pharmaceuticals .
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide shows promise in several scientific applications:
Research into this compound could lead to significant advancements in medicinal chemistry and drug discovery .
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4